3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2384337-99-7) is a bicyclic carboxylic acid with a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its structure features a strained bicyclo[2.1.1]hexane core containing an oxygen atom in the 2-position (oxabicyclo system) and two methyl groups at the 3-position. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis due to its rigid, three-dimensional architecture, which enhances binding selectivity in drug design .
Properties
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5-3-8(4-5,11-7)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWOFZUUVRJLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of light to initiate the cycloaddition process, followed by various transformations to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Ring-Opening Reactions
The strained bicyclic framework facilitates ring-opening under acidic or basic conditions. Key pathways include:
The ring-opening mechanism involves protonation of the oxygen atom (in acidic conditions) or nucleophilic attack (in basic conditions), leading to cleavage of the strained ether bond .
Oxidation and Reduction Reactions
The carboxylic acid and bicyclic moieties participate in redox transformations:
Oxidation
Reduction
Substitution Reactions
The carboxylic acid group undergoes nucleophilic substitution:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | Reflux, 2 hr | Acid chloride intermediate | 92% | |
| NH₃ (g) in CH₂Cl₂ | 0°C, 1 hr → 25°C, 6 hr | 3,3-Dimethyl-2-oxabicyclohexane-1-carboxamide | 78% | |
| CH₃OH, H₂SO₄ | Reflux, 12 hr | Methyl ester derivative | 85% |
The acid chloride intermediate is pivotal for synthesizing amides, esters, and thioesters.
Addition Reactions
The bicyclic system participates in electrophilic additions:
| Reagent | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Br₂ (1 equiv) | CCl₄, 25°C, 2 hr | 1,4-Dibromo adduct | endo preference | |
| Cl₂ (excess) | UV light, 0°C, 1 hr | Polychlorinated derivatives | Mixture |
Regioselectivity is influenced by the electron-withdrawing carboxylic acid group, directing electrophiles to the less hindered positions .
Catalytic Transformations
Transition-metal catalysis enables functionalization:
| Catalyst | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | ArB(OH)₂, K₂CO₃, 80°C | Biaryl derivatives | Drug discovery | |
| RuCl₃ | NaIO₄, H₂O/CH₃CN, 25°C | Oxidative cleavage products | Material science |
Cross-coupling reactions (e.g., Suzuki-Miyaura) demonstrate compatibility with the bicyclic scaffold.
Thermal and Photochemical Behavior
Scientific Research Applications
Applications in Medicinal Chemistry
Bioisosteric Properties
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane derivatives exhibit bioisosteric properties comparable to ortho- and meta-substituted benzenes, making them valuable in drug design. They have been incorporated into the structures of several drugs, enhancing their biological activity and pharmacokinetic profiles .
Case Study: Drug Development
A recent study highlighted the transformation of 2-oxabicyclo[2.1.1]hexanes into medicinal compounds through a series of chemical modifications, resulting in derivatives with improved efficacy against specific biological targets . The incorporation of this bicyclic structure allows for the fine-tuning of molecular interactions within biological systems.
Applications in Agrochemistry
The compound has also been validated as a component in agrochemical formulations due to its structural characteristics that allow for effective interaction with biological systems in pest management . Its derivatives have shown potential as herbicides and insecticides.
Data Table: Comparative Analysis of Applications
| Application Area | Compound Type | Key Features | Examples |
|---|---|---|---|
| Medicinal Chemistry | Drug Development | Bioisosteric properties | Incorporated in five drugs |
| Agrochemistry | Pesticide Formulation | Effective biological interaction | Validated as components in three agrochemicals |
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[2.1.1]hexane Family
The table below highlights key structural and physicochemical differences between the target compound and related bicyclo[2.1.1]hexane derivatives:
Functional Group Variations
- This modification is significant for targeting enzymes or receptors sensitive to nitrogen-containing heterocycles .
- 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid : Incorporates an ethoxycarbonyl group, enhancing solubility in organic solvents and enabling further derivatization via ester hydrolysis .
Bicyclic Systems with Different Ring Sizes
- 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid : Features a larger bicyclo[2.2.1]heptane core, reducing ring strain but increasing molecular weight (C₁₀H₁₄O₂, 170.22 g/mol). The methylene group introduces additional reactivity for cross-coupling reactions .
- Bicyclo[3.1.0]hexane derivatives: Compounds like (1R,3R,5R)-3-[(tert-butoxycarbonyl)amino]bicyclo[3.1.0]hexane-1-carboxylic acid exhibit distinct conformational flexibility due to the fused cyclopropane ring, which is advantageous in peptide mimetics .
Biological Activity
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and applications in medicinal chemistry and organic synthesis, drawing from various research studies and chemical databases.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHO
- Molecular Weight : 156.18 g/mol
- CAS Number : 2384337-99-7
The bicyclic structure includes an oxabicyclohexane ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its unique bicyclic framework allows it to modulate biological pathways effectively, making it a candidate for therapeutic applications in medicinal chemistry .
Applications in Medicinal Chemistry
Research indicates that this compound can serve as a building block for synthesizing more complex molecules with potential pharmacological properties. It has been incorporated into drug designs due to its structural properties that mimic bioisosteres of ortho- and meta-benzenes, enhancing the efficacy of drug candidates .
Synthesis and Validation
A study demonstrated a practical approach for synthesizing 2-oxabicyclo[2.1.1]hexanes, including derivatives like this compound. These compounds were validated biologically and showed promise in various applications within agrochemistry and medicinal chemistry .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Methoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane | Similar bicyclic structure | Different substituent on carbonyl group |
| 5-Ethoxycarbonyl-3-methylbicyclo[2.1.0]pentane | Ethoxycarbonyl group on a different ring | Different ring structure |
| 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane | Bicyclic framework with ethoxycarbonyl | Enhanced reactivity profile |
This table illustrates how the distinct substituents on the bicyclic framework influence the biological activity and chemical reactivity of these compounds.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Cytotoxicity : Some studies report cytotoxic effects against cancer cell lines, suggesting potential applications in oncology as therapeutic agents .
- Agrochemical Applications : The compound has been investigated for its role as a bioactive agent in agricultural settings, assisting in plant defense mechanisms against pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves photochemical [2+2] cycloaddition reactions to construct the bicyclic framework, followed by functionalization steps (e.g., carboxylation, methylation) . Key parameters include solvent selection (e.g., acetonitrile for polarity control), reaction temperature (often 0–25°C), and catalysis (e.g., UV light for cycloaddition). Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity. NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are critical for structural validation .
Q. How is the stereochemistry and electronic environment of this bicyclic compound characterized?
- Methodology : X-ray crystallography resolves the bicyclic framework’s stereochemistry, while DFT calculations (B3LYP/6-31G* level) predict electronic properties like charge distribution and orbital interactions . NMR chemical shifts (e.g., deshielded protons near the oxabicyclo oxygen) and coupling constants (J values) provide experimental validation of ring strain and substituent effects .
Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?
- Methodology :
- Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 210 nm .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolytic susceptibility at the ester/carboxylic acid moiety requires pH-controlled storage (pH 6–8 buffer solutions) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity in substitution or cycloaddition reactions?
- Methodology : The dimethyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent carbon. Kinetic studies (e.g., SN2 reactions with NaOMe/THF) show slower rates compared to non-methylated analogs. Frontier molecular orbital (FMO) analysis reveals lowered LUMO energy at the carbonyl group, enhancing electrophilicity for Diels-Alder reactions . Contrasting reactivity patterns with fluorinated analogs (e.g., 4-fluoro derivatives) highlight electronic modulation .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology : Discrepancies arise from variations in cycloaddition efficiency (e.g., light source intensity in photochemical steps). DOE (Design of Experiments) optimizes parameters:
- Critical factors : UV wavelength (254 nm vs. 365 nm), reaction time (6–24 hrs), and substrate concentration (0.1–0.5 M) .
- Resolution : Reproducibility improves with standardized photoreactors and in-situ monitoring via FT-IR for intermediate formation .
Q. Can computational models predict this compound’s bioactivity as a bioisostere in drug design?
- Methodology : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., cyclooxygenase-2). Pharmacophore modeling identifies hydrogen-bonding (carboxylic acid) and hydrophobic (dimethyl group) features. MD simulations (50 ns, AMBER force field) evaluate stability in binding pockets. Comparative studies with phenyl ring bioisosteres show enhanced solubility (logP reduction by 0.5–1.0 units) .
Q. How does the oxabicyclo[2.1.1]hexane scaffold compare to other constrained ring systems in modulating pharmacokinetics?
- Methodology :
- Metabolic stability : Microsomal assays (human liver microsomes, NADPH cofactor) measure t₁/₂ (e.g., 120 mins vs. 60 mins for cyclohexane analogs).
- Permeability : Caco-2 cell assays show improved absorption (Papp > 1 × 10⁻⁶ cm/s) due to reduced polarity .
- Data table :
| Scaffold | logP | Solubility (mg/mL) | Metabolic t₁/₂ (mins) |
|---|---|---|---|
| Oxabicyclo[2.1.1]hexane | 1.2 | 15.8 | 120 |
| Cyclohexane | 2.1 | 5.3 | 60 |
| Spirooxindole | 0.8 | 22.4 | 90 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
